molecular formula C10H14N2OS B1468062 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1251257-70-1

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B1468062
CAS No.: 1251257-70-1
M. Wt: 210.3 g/mol
InChI Key: RAHXBJQQFPTUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves the reaction of a thiophene derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base to deprotonate the thiophene derivative, followed by nucleophilic substitution with the pyrrolidine derivative. The reaction conditions often include solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group and thiophene ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group and thiophene ring can form hydrogen bonds or π-π interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopyrrolidin-1-yl)-2-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is unique due to the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-8-3-4-12(7-8)10(13)6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHXBJQQFPTUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.